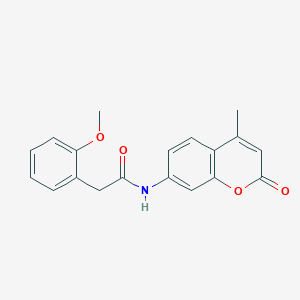
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a synthetic organic compound that belongs to the class of extended flavonoids. These compounds are characterized by having one or more rings fused onto the phenyl-substituted benzopyran framework
Métodos De Preparación
The synthesis of 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylacetic acid and 4-methyl-2-oxo-2H-chromen-7-amine.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted at controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: The pathways involved can include signaling cascades, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide can be compared with other similar compounds, such as:
Similar Compounds: Examples include other extended flavonoids like α-naphthoflavone, β-naphthoflavone, and various methoxy-substituted flavonoids.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and acetamide groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-9-19(22)24-17-11-14(7-8-15(12)17)20-18(21)10-13-5-3-4-6-16(13)23-2/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWALIHPRBVBWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














